2B-(SP)

Description

BenchChem offers high-quality 2B-(SP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2B-(SP) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

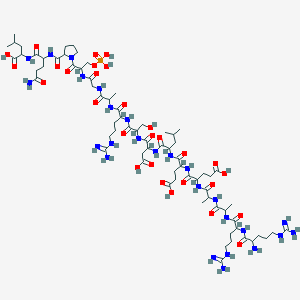

C71H123N26O29P |

|---|---|

Molecular Weight |

1835.9 g/mol |

IUPAC Name |

2-[[5-amino-2-[[1-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]propanoylamino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C71H123N26O29P/c1-32(2)26-43(93-61(114)42(18-21-52(103)104)91-60(113)41(17-20-51(101)102)88-56(109)36(7)84-55(108)35(6)86-58(111)38(13-9-23-81-70(76)77)89-57(110)37(72)12-8-22-80-69(74)75)63(116)94-44(28-53(105)106)64(117)96-46(30-98)65(118)90-39(14-10-24-82-71(78)79)59(112)85-34(5)54(107)83-29-50(100)87-47(31-126-127(123,124)125)67(120)97-25-11-15-48(97)66(119)92-40(16-19-49(73)99)62(115)95-45(68(121)122)27-33(3)4/h32-48,98H,8-31,72H2,1-7H3,(H2,73,99)(H,83,107)(H,84,108)(H,85,112)(H,86,111)(H,87,100)(H,88,109)(H,89,110)(H,90,118)(H,91,113)(H,92,119)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)(H2,123,124,125) |

InChI Key |

LBVCQYQHTKHZRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of 2B-(SP)

An in-depth analysis of the query "2B-(SP)" reveals that this term is ambiguous and does not correspond to a single, universally recognized chemical entity. The search results indicate that "2B" is a common designation for different molecules in scientific literature, and "(SP)" could have various interpretations. Without a definitive chemical structure, a detailed technical guide as requested cannot be generated.

The search for "2B-(SP)" has yielded several potential, yet distinct, areas of scientific interest that may be relevant to researchers, scientists, and drug development professionals. These include:

-

Serotonin Receptor 2B (5-HT2B): A G-protein coupled receptor that has been identified as a target in drug discovery, particularly in the context of cardiovascular side effects of some drugs. It is also being investigated for its role in various physiological and pathological processes.

-

Signal Peptide Peptidase-like 2B (SPPL2b): An intramembrane-cleaving protease that plays a role in the processing of various transmembrane proteins. It has been implicated in immune regulation and neurodegenerative diseases such as Alzheimer's disease.

-

Phase 2b Clinical Trials: This refers to a specific stage in the clinical development of a new drug or medical intervention. Phase 2b trials are typically designed to determine the optimal dose and further evaluate the efficacy and safety of a new treatment in a larger group of patients.

Due to the lack of a specific chemical structure for a compound named "2B-(SP)," this guide will provide an overview of the Serotonin Receptor 2B (5-HT2B) and Signal Peptide Peptidase-like 2B (SPPL2b) , as these are the most relevant biological entities for the target audience of researchers and drug development professionals. We will also briefly touch upon the significance of Phase 2b clinical trials in drug development.

Serotonin Receptor 2B (5-HT2B)

The 5-HT2B receptor is a subtype of the serotonin receptor family, which are G-protein coupled receptors that mediate the effects of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).

Signaling Pathways

Activation of the 5-HT2B receptor can initiate several intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, which leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Below is a Graphviz diagram illustrating the canonical 5-HT2B signaling pathway.

Caption: Canonical signaling pathway of the 5-HT2B receptor.

Signal Peptide Peptidase-like 2B (SPPL2b)

SPPL2b is an aspartyl protease that resides within cellular membranes. It is involved in a process called regulated intramembrane proteolysis (RIP), where it cleaves type II transmembrane proteins.

Biological Function and Signaling

SPPL2b-mediated cleavage of its substrates releases intracellular domains (ICDs) that can translocate to the nucleus and regulate gene expression. One of the key substrates of SPPL2b is TNF-α, a pro-inflammatory cytokine. The cleavage of TNF-α by SPPL2b is a critical step in the regulation of the immune response.

Below is a diagram representing the general workflow of SPPL2b-mediated regulated intramembrane proteolysis.

Caption: General workflow of SPPL2b-mediated proteolysis.

Phase 2b Clinical Trials

In the context of drug development, "2b" can refer to Phase 2b clinical trials. This phase is a critical step in determining the therapeutic potential of a new drug.

Experimental Workflow

A typical Phase 2b clinical trial workflow involves several key stages, from patient recruitment to data analysis.

Caption: Simplified workflow of a Phase 2b clinical trial.

Disclaimer: The information provided is based on publicly available scientific literature and is intended for a technical audience. The term "2B-(SP)" is ambiguous, and the topics covered here represent potential interpretations. For specific information on a particular compound or research area, please refer to the relevant scientific publications.

An In-depth Technical Guide to the In Vitro Mechanism of Action of Substance P in Bone Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the in vitro mechanism of action of Substance P (SP), a neuropeptide with significant regulatory roles in bone remodeling. SP exerts its effects on bone cells through complex signaling pathways, influencing both bone formation by osteoblasts and bone resorption by osteoclasts.

Core Cellular Targets and Effects

Substance P primarily interacts with the Neurokinin-1 receptor (NK1R) , which is expressed on osteoblasts, osteoclasts, and their precursor cells, including bone marrow stromal cells (BMSCs) and bone marrow macrophages (BMMs)[1][2]. Its binding to NK1R initiates downstream signaling cascades that modulate cellular proliferation, differentiation, and function in a dose-dependent manner.

In vitro studies have demonstrated that SP has a dual effect on osteoblast precursor cells.

-

Proliferation: At higher concentrations (e.g., 10⁻⁸ M), SP stimulates the proliferation of BMSCs[1]. This effect is particularly observed in the early stages of cell culture[1].

-

Differentiation and Mineralization: Conversely, lower concentrations of SP (e.g., 10⁻¹² M) promote the differentiation of BMSCs into mature osteoblasts. This is evidenced by increased alkaline phosphatase activity, and elevated expression of osteogenic markers such as osteocalcin and Runx2[1][2]. Higher concentrations of SP (10⁻⁸ M) have been shown to enhance mineralization in differentiated BMSCs[1][2].

Substance P plays a significant role in osteoclastogenesis, the process of osteoclast formation, primarily by influencing the RANKL/OPG signaling axis.

-

RANKL/OPG Regulation: SP stimulates osteoblasts and synovial fibroblastic cells to increase the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and decrease the expression of Osteoprotegerin (OPG), an inhibitor of RANKL[3][4]. This shift in the RANKL/OPG ratio creates a microenvironment that favors osteoclast differentiation and activity[3][5].

-

Direct Effects on Osteoclast Precursors: SP can also directly act on BMMs, the precursors to osteoclasts. It promotes RANKL-induced osteoclast differentiation and enhances their bone resorption activity[1][6][7]. This is mediated, at least in part, through the activation of the NF-κB signaling pathway[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of Substance P on bone cells.

Table 1: Effects of Substance P on Osteoblast Precursor (BMSC) Proliferation

| Concentration of SP | Effect on BrdU Incorporation | Reference |

| 10⁻⁸ M | 50% increase (P < 0.05) | [1] |

Table 2: Effects of Substance P on Osteoblast Differentiation Markers

| Concentration of SP | Target Gene/Protein | Effect | Reference | | --- | --- | --- | | 10⁻¹² M | Alkaline Phosphatase | Increased expression and activity |[1][2] | | 10⁻¹² M | Osteocalcin | Increased expression |[1][2] | | 10⁻¹² M | Runx2 | Upregulated protein levels |[1][2] | | 10⁻⁹–10⁻⁸ M | Collagen Type I | Increased expression |[8] | | 10⁻¹⁰ and 10⁻⁸ µM | Osteocalcin and RUNX2 | Enhanced gene expression at 7 days |[9] |

Table 3: Effects of Substance P on RANKL/OPG System in Osteoblasts

| Concentration of SP | Target | Effect | Reference | | --- | --- | --- | | 10⁻⁸ M | RANKL mRNA and protein | Increased |[3] | | 10⁻⁸ M | OPG mRNA and protein | Decreased |[3] |

Table 4: Effects of Substance P on Osteoclast Differentiation

| Concentration of SP | Cell Type | Effect | Reference | | --- | --- | --- | | 10 nM and 50 nM | BMMs | Upregulated RANKL-induced osteoclast differentiation |[6][7] |

Signaling Pathways

Substance P exerts its effects through the activation of several key signaling pathways.

Upon binding of SP to the NK1R on osteoblasts, the Wnt/β-catenin signaling pathway can be activated. This leads to the nuclear translocation of β-catenin, which in turn upregulates the expression of osteogenic genes like Runx2 and osteocalcin, thereby promoting osteoblast differentiation[8].

Substance P indirectly promotes osteoclastogenesis by modulating the RANKL/OPG ratio in osteoblasts. It also directly stimulates osteoclast precursors through the activation of NF-κB. The binding of SP to NK1R on macrophages can activate the ERK1/2 and p38 MAPK pathways, leading to the phosphorylation and nuclear translocation of the NF-κB p65 subunit[10]. This enhances the transcription of pro-inflammatory chemokines and promotes osteoclast differentiation[5][10].

Experimental Protocols

The following outlines the general methodologies for key experiments cited in the literature to assess the in vitro effects of Substance P.

-

Osteoblast Precursors (BMSCs): Bone marrow stromal cells are typically isolated from the long bones of mice (e.g., C57BL/6) and cultured in appropriate growth medium (e.g., α-MEM with 10% FBS and antibiotics). Osteogenic differentiation is induced by supplementing the medium with ascorbic acid, β-glycerophosphate, and dexamethasone[1].

-

Osteoclast Precursors (BMMs): Bone marrow macrophages are also isolated from mouse long bones and cultured in the presence of macrophage colony-stimulating factor (M-CSF). Osteoclast differentiation is induced by the addition of RANKL[1].

-

Cell Lines: Murine macrophage-like RAW 264.7 cells and preosteoblastic MC3T3-E1 cells are also commonly used models[1][5][8].

-

Cells are seeded in 96-well plates and treated with various concentrations of Substance P.

-

After a defined incubation period (e.g., 24-72 hours), 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium.

-

Following further incubation, the cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

A substrate is added, and the colorimetric change, proportional to the amount of BrdU incorporated, is measured using a microplate reader[1].

-

BMSCs are cultured in osteogenic medium with or without Substance P for a specified period (e.g., 7-14 days).

-

Cell lysates are prepared.

-

The ALP activity in the lysate is determined by measuring the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which is quantified by measuring absorbance at 405 nm[1]. The total protein content of the lysate is used for normalization.

-

Cells are treated with Substance P for the desired time.

-

Total cellular proteins are extracted, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Runx2, RANKL, OPG, phosphorylated NF-κB).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system[1][3][11].

-

BMMs are cultured with M-CSF and RANKL in the presence or absence of Substance P.

-

After several days (e.g., 5-7 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

-

TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts[1].

Conclusion

In vitro evidence strongly indicates that Substance P is a significant modulator of bone cell activity. Its concentration-dependent effects on both osteoblasts and osteoclasts highlight its complex role in bone remodeling. The signaling pathways involving NK1R, Wnt/β-catenin, RANKL/OPG, and NF-κB are central to these effects. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals exploring therapeutic strategies for bone-related disorders. Further investigation into the intricate crosstalk between these pathways will be essential for the development of targeted therapies.

References

- 1. Substance P stimulates bone marrow stromal cell osteogenic activity, osteoclast differentiation, and resorption activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P stimulates bone marrow stromal cell osteogenic activity, osteoclast differentiation, and resorption activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P Promotes the Proliferation, but Inhibits Differentiation and Mineralization of Osteoblasts from Rats with Spinal Cord Injury via RANKL/OPG System | PLOS One [journals.plos.org]

- 4. Neuropeptide substance P stimulates the formation of osteoclasts via synovial fibroblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Substance P Activates the Wnt Signal Transduction Pathway and Enhances the Differentiation of Mouse Preosteoblastic MC3T3-E1 Cells | MDPI [mdpi.com]

- 9. cache.kzoo.edu [cache.kzoo.edu]

- 10. Substance P enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substance P Promotes the Proliferation, but Inhibits Differentiation and Mineralization of Osteoblasts from Rats with Spinal Cord Injury via RANKL/OPG System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Function and Targets of Signal Peptide Peptidase-like 2B (SPPL2b)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal peptide peptidase-like 2B (SPPL2b) is a member of the GxGD family of intramembrane-cleaving aspartic proteases, which also includes the well-studied presenilins that are the catalytic core of the γ-secretase complex.[1] SPPL2b plays a crucial role in a variety of physiological and pathological processes, including immune regulation and neurodegenerative diseases.[2] This protease is localized to the plasma membrane, as well as to endosomes and lysosomes, where it catalyzes the intramembrane proteolysis of type II transmembrane proteins.[1][3] This cleavage event releases the intracellular domain (ICD) of the substrate, which can then translocate to other cellular compartments, such as the nucleus, to initiate downstream signaling cascades.[4] This technical guide provides a comprehensive overview of the biological function of SPPL2b, its known molecular targets, and the signaling pathways it modulates, with a focus on quantitative data and detailed experimental methodologies.

Biological Function

The primary function of SPPL2b is to mediate regulated intramembrane proteolysis (RIP) of its substrates. This process is often initiated by an initial "shedding" of the substrate's ectodomain by other proteases, such as members of the ADAM (a disintegrin and metalloproteinase) family.[5] The remaining membrane-tethered N-terminal fragment then becomes a substrate for SPPL2b-mediated cleavage within the transmembrane domain.

SPPL2b has been shown to have distinct physiological roles from its close homolog, SPPL2a. While both can cleave some of the same substrates in vitro, their different subcellular localizations and tissue expression patterns lead to distinct in vivo functions.[6] SPPL2b is notably abundant in the brain, suggesting a significant role in the central nervous system.[6]

Molecular Targets of SPPL2b

A growing number of type II transmembrane proteins have been identified as substrates for SPPL2b. The cleavage of these substrates by SPPL2b has significant implications for their biological activities.

| Substrate | Biological Context | References |

| Tumor Necrosis Factor α (TNF-α) | Immunity and Inflammation | [4] |

| BRI2 (ITM2B) | Neurodegeneration (Dementia) | [7] |

| CD74 (MHC class II invariant chain) | Adaptive Immunity | [6] |

| Amyloid Precursor Protein (APP) | Alzheimer's Disease | [7] |

| Lectin-like oxidized LDL receptor 1 (LOX-1) | Atherosclerosis | [8] |

| Dectin-1 | Fungal Pattern Recognition | [8] |

| Transferrin Receptor 1 (TfR1) | Iron Homeostasis | [8] |

Signaling Pathways Modulated by SPPL2b

The proteolytic activity of SPPL2b is a key regulatory step in several important signaling pathways.

TNF-α Signaling Pathway

In activated dendritic cells, TNF-α undergoes ectodomain shedding, followed by SPPL2b-mediated intramembrane cleavage. This releases the TNF-α ICD, which can then translocate to the nucleus and promote the transcription of pro-inflammatory cytokines, such as Interleukin-12 (IL-12). This pathway is crucial for the initiation of T-helper 1 (Th1) cell-mediated antiviral adaptive immunity.

Amyloidogenic Pathway in Alzheimer's Disease

SPPL2b is implicated in the pathogenesis of Alzheimer's disease through its interaction with the amyloidogenic pathway. It can directly or indirectly influence the processing of the Amyloid Precursor Protein (APP) and the subsequent production of amyloid-β (Aβ) peptides. One key mechanism involves the SPPL2b substrate BRI2. Under normal conditions, BRI2 can bind to APP and inhibit its cleavage by secretases, thereby reducing Aβ production.[7] When SPPL2b cleaves BRI2, this inhibitory effect is lost, potentially leading to increased Aβ generation. Furthermore, SPPL2b expression itself appears to be modulated by Aβ levels, suggesting a potential feedback loop in the progression of the disease.[7]

Quantitative Data

The development of specific and potent inhibitors for SPPL2b is an active area of research. Several known γ-secretase inhibitors have been shown to also inhibit SPPL2b, albeit with varying potencies.

| Inhibitor | IC50 for SPPL2b (nM) | Reference |

| LY-411,575 | 5499 ± 122 | [9] |

| (Z-LL)₂ ketone | 2141 ± 143 | [9] |

| GSI II | > 25,000 | [9] |

| Compound E | No inhibition | [9] |

| DAPT | Slight inhibition | [9] |

| DBZ | Slight inhibition | [9] |

Note: Enzyme kinetic parameters such as Km and kcat for SPPL2b with its various substrates are not yet widely reported in the literature, likely due to the challenges in developing robust in vitro cleavage assays with purified components.

Experimental Protocols

In Vitro Cleavage Assay for SPPL2b Activity

This protocol is adapted from a recently developed method for analyzing SPPL2b activity in a test tube, which is crucial for biochemical characterization and inhibitor screening.[2]

1. Materials:

- HEK293 cells deficient in endogenous SPPL2a and SPPL2b (dKO cells).

- Expression vectors for catalytically active SPPL2b and a substrate N-terminal fragment (e.g., FLAG-tagged TNFα-NTF).

- Cell lysis buffer (e.g., containing 1% CHAPSO, 50 mM HEPES pH 7.4, 150 mM NaCl, and protease inhibitors).

- Assay buffer with optimized lipid composition (e.g., containing phosphatidylcholine and cholesterol).

- Magnetic beads for immunoprecipitation (if using a plate-based readout).

- Antibodies for detecting the substrate and its cleavage products (e.g., anti-FLAG).

2. Procedure:

- Expression of SPPL2b and Substrate: Stably or transiently express SPPL2b and the substrate separately in dKO HEK293 cells.

- Membrane Preparation: Harvest the cells and prepare membrane fractions by dounce homogenization followed by ultracentrifugation.

- Solubilization: Solubilize the membrane preparations containing either the enzyme or the substrate in lysis buffer.

- In Vitro Reaction: Combine the solubilized SPPL2b and substrate preparations in the optimized assay buffer.

- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 120 minutes).

- Analysis: Stop the reaction and analyze the cleavage products by Western blotting. The reduction of the full-length substrate and the appearance of the cleaved intracellular domain are indicative of SPPL2b activity. For a higher throughput, the assay can be adapted to a plate-based format using immunoprecipitation of the cleavage product.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

expression [label="Express SPPL2b and Substrate\nin separate dKO cells", fillcolor="#F1F3F4", fontcolor="#202124"];

mem_prep [label="Prepare Membrane Fractions", fillcolor="#F1F3F4", fontcolor="#202124"];

solubilize [label="Solubilize Membranes", fillcolor="#F1F3F4", fontcolor="#202124"];

combine [label="Combine Solubilized\nEnzyme and Substrate", fillcolor="#F1F3F4", fontcolor="#202124"];

incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"];

analyze [label="Analyze Cleavage Products\n(Western Blot or Plate Reader)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> expression [color="#5F6368"];

expression -> mem_prep [color="#5F6368"];

mem_prep -> solubilize [color="#5F6368"];

solubilize -> combine [color="#5F6368"];

combine -> incubate [color="#5F6368"];

incubate -> analyze [color="#5F6368"];

analyze -> end [color="#5F6368"];

}

Cell-Based Reporter Assay for SPPL2b Activity

Cell-based assays are essential for studying SPPL2b activity in a more physiological context and for screening compound libraries. A β-galactosidase enzyme fragment complementation (βGEFC) assay has been developed to monitor the nuclear translocation of SPPL2b-cleaved ICDs.

1. Principle:

- The substrate's ICD is fused to one fragment of β-galactosidase, while the other fragment is localized to the nucleus.

- Upon cleavage of the substrate by SPPL2b, the ICD-β-gal fragment translocates to the nucleus.

- In the nucleus, the two fragments of β-galactosidase complement each other, restoring enzyme activity, which can be measured using a colorimetric or chemiluminescent substrate.

2. General Protocol Outline:

- Construct Generation: Create expression vectors for the substrate-ICD-β-gal fusion and the nuclear-localized β-gal fragment.

- Cell Transfection: Co-transfect cells (e.g., HEK293) with the reporter constructs and an expression vector for SPPL2b.

- Compound Treatment (for inhibitor screening): Add test compounds to the cells and incubate for a specified period.

- Cell Lysis and Reporter Assay: Lyse the cells and measure the reconstituted β-galactosidase activity using an appropriate substrate and a plate reader.

- Data Analysis: A decrease in β-galactosidase activity in the presence of a test compound indicates inhibition of SPPL2b.

Immunofluorescence Protocol for Subcellular Localization of SPPL2b

This protocol provides a general framework for visualizing the subcellular localization of SPPL2b.[3][10]

1. Materials:

- Cells expressing SPPL2b (endogenously or via transfection).

- Glass coverslips.

- Fixative (e.g., 4% paraformaldehyde).

- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

- Blocking buffer (e.g., 5% bovine serum albumin in PBS).

- Primary antibody against SPPL2b.

- Fluorescently labeled secondary antibody.

- Nuclear counterstain (e.g., DAPI).

- Mounting medium.

2. Procedure:

- Cell Culture: Grow cells on glass coverslips.

- Fixation: Fix the cells with 4% paraformaldehyde.

- Permeabilization: Permeabilize the cells to allow antibody entry.

- Blocking: Block non-specific antibody binding sites.

- Primary Antibody Incubation: Incubate with the primary antibody against SPPL2b.

- Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.

- Counterstaining: Stain the nuclei with DAPI.

- Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Conclusion

SPPL2b is an important intramembrane protease with diverse and critical roles in immunity and neurobiology. Its involvement in the pathogenesis of Alzheimer's disease has made it an attractive target for therapeutic intervention. The ongoing development of robust in vitro and cell-based assays will undoubtedly accelerate the discovery of potent and selective SPPL2b modulators and further elucidate the complex biology of this intriguing enzyme. This guide provides a foundational resource for researchers and drug developers working on SPPL2b and related intramembrane proteases.

References

- 1. SPPL2B - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. In vitro cleavage of tumor necrosis factor α (TNFα) by Signal-Peptide-Peptidase-like 2b (SPPL2b) resembles mechanistic principles observed in the cellular context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate requirements for SPPL2b-dependent regulated intramembrane proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Differential Inhibition of Signal Peptide Peptidase Family Members by Established γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The N-terminal PA domains of signal-peptide-peptidase-like 2 (SPPL2) proteases impact on TNFα cleavage - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Substance P in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular signaling pathways mediated by Substance P (SP), a key neuropeptide involved in a myriad of physiological and pathological processes. The primary focus of this document is the canonical signaling cascade initiated by the binding of Substance P to its high-affinity receptor, the Neurokinin-1 Receptor (NK1R). Additionally, this guide will explore potential interpretations of the term "2B-(SP)," discussing plausible candidates that may modulate or interact with the primary Substance P signaling axis.

The Core Substance P/NK1R Signaling Axis

Substance P, an undecapeptide of the tachykinin family, exerts its biological effects primarily through the Neurokinin-1 Receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of SP to NK1R initiates a cascade of intracellular events that are crucial for neurotransmission, inflammation, pain perception, and smooth muscle contraction.

The activation of NK1R by Substance P leads to the engagement of heterotrimeric G-proteins, predominantly of the Gq and Gs subtypes. This dual coupling allows for the activation of two major downstream signaling pathways:

-

The Gq/Phospholipase C (PLC) Pathway: This is the principal signaling cascade activated by the SP/NK1R complex. Upon activation, the Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

-

The Gs/Adenylyl Cyclase (AC) Pathway: In certain cellular contexts, the SP/NK1R complex can also couple to Gαs, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), another important second messenger that activates Protein Kinase A (PKA).

These initial signaling events lead to the activation of downstream kinase cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK pathways. The activation of these kinases results in the phosphorylation of various transcription factors, such as NF-κB and AP-1, which in turn regulate the expression of genes involved in inflammation, cell proliferation, and survival.

Caption: Canonical Substance P/NK1R signaling pathways.

Quantitative Data on Substance P/NK1R Interaction

The following tables summarize key quantitative data related to the interaction of Substance P with the NK1R and the potency of selected antagonists.

Table 1: Binding Affinity of Substance P for the Neurokinin-1 Receptor

| Ligand | Receptor | Cell Line/Tissue | Kd (nM) | Reference |

| [3H]Substance P | Rat NK1R | Transfected CHO cells | 0.33 ± 0.13 | [1] |

Table 2: Potency of Selected NK1R Antagonists

| Antagonist | Target | Assay | IC50 (nM) | Reference |

| Aprepitant | Human NK1R | [125I]-SP Binding Inhibition | 0.1 | [2] |

| Fosaprepitant | Human NK1R | Prodrug of Aprepitant | - | [3] |

| Rolapitant | Human NK1R | [3H]-SP Binding Inhibition | 0.66 | [2] |

| L-732,138 | Human NK1R | [125I]-SP Binding Inhibition | 2.3 | [2] |

| RP 67580 | Rat NK1R | [3H]Substance P Binding Displacement | - (Ki = 4.16 ± 0.59) | [1] |

Potential Interpretations of "2B-(SP)"

The designation "2B-(SP)" is not a standard nomenclature for a molecule in the Substance P signaling pathway. However, based on common scientific abbreviations and related research areas, we can explore a few plausible interpretations.

The "2" in "2B" could refer to the Neurokinin-2 Receptor (NK2R), another member of the tachykinin receptor family. While Substance P has a higher affinity for NK1R, it can also bind to NK2R, albeit with lower potency. Furthermore, there is evidence of heterodimerization between NK1R and NK2R, which can modulate downstream signaling. This interaction could be a subject of interest for researchers studying the complexity of tachykinin signaling.

Another possibility is that "2B" refers to Signal Peptide Peptidase-like 2B (SPPL2b). SPPL2b is an intramembrane aspartyl protease that plays a role in the processing of various type II transmembrane proteins, including TNF-α. Given that Substance P is heavily involved in inflammatory processes where TNF-α is a key cytokine, it is conceivable that SPPL2b could indirectly modulate Substance P-mediated inflammatory responses by regulating the levels of other signaling molecules. However, a direct and central role for SPPL2b in the canonical SP/NK1R pathway has not been established.

Caption: SPPL2b-mediated processing of TNF-α.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Substance P/NK1R signaling pathway.

This protocol is designed to detect the activation of the ERK1/2 MAPK pathway in response to Substance P stimulation.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293 cells stably expressing NK1R) in appropriate media to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

-

Treat cells with varying concentrations of Substance P for a predetermined time course (e.g., 5, 10, 15, 30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Quantify band intensities using densitometry software.

-

This assay measures the increase in intracellular calcium concentration following NK1R activation.

-

Cell Preparation:

-

Plate cells in a black, clear-bottom 96-well plate and grow to confluency.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Execution:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a stable baseline fluorescence reading.

-

Inject Substance P at various concentrations and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from baseline for each well.

-

Plot the peak fluorescence response against the logarithm of the Substance P concentration to generate a dose-response curve.

-

Determine the EC50 value from the curve.

-

This protocol quantifies the production of cAMP in response to Gs-coupled receptor activation.

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate and allow them to attach overnight.

-

Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a range of Substance P concentrations for a specified time.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA).

-

Measure the cAMP levels in the cell lysates.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the samples from the standard curve.

-

Plot the cAMP concentration against the logarithm of the Substance P concentration to create a dose-response curve and calculate the EC50.

-

This protocol is used to isolate the NK1R and its interacting proteins.

-

Cell Lysis:

-

Lyse cells expressing NK1R in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an anti-NK1R antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against NK1R or suspected interacting partners.

-

Caption: A simplified immunoprecipitation workflow.

References

- 1. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

Unraveling the Spectroscopic Properties of 2B-(SP) Probe: A Technical Guide

A comprehensive analysis of the fluorescent probe designated as "2B-(SP)" remains elusive within the current scientific literature. Extensive searches have not yielded a specific probe with this nomenclature. The "SP" component may suggest a core structure of spiropyran or spirobifluorene, both of which are classes of compounds frequently employed in the design of fluorescent probes. However, the "2B" designation does not correspond to a readily identifiable chemical feature or target analyte in published research.

To provide an in-depth technical guide as requested, further clarification on the precise identity of the "2B-(SP)" probe is necessary. Researchers, scientists, and drug development professionals seeking information on this probe are encouraged to provide additional details, such as:

-

The full, unabbreviated name of the probe.

-

The chemical structure or a schematic representation.

-

A reference to a peer-reviewed publication, patent, or technical datasheet where the probe is described.

-

The intended biological target or analyte for which the probe is designed.

Once the specific "2B-(SP)" probe is identified, a comprehensive technical guide can be compiled, encompassing its spectroscopic properties, detailed experimental protocols, and relevant signaling pathways, complete with the requested data tables and visualizations.

General Principles of Spiro-Based Fluorescent Probes

While awaiting specific information on the "2B-(SP)" probe, this guide will provide a general overview of the principles underlying the function of fluorescent probes based on spiropyran and spirobifluorene, which are likely related to the requested topic.

Spiropyran-based probes are a well-established class of photochromic molecules that can switch between a non-fluorescent, colorless spiropyran (SP) form and a fluorescent, colored merocyanine (MC) form. This transformation can be triggered by various stimuli, including light, pH changes, and the presence of specific metal ions. This "off-on" switching mechanism makes them highly valuable for targeted sensing and imaging applications.

Spirobifluorene-based probes are known for their rigid structures, which contribute to high quantum yields and photostability. They are often utilized in the development of probes for the detection of metal ions and other analytes.

Illustrative Experimental Workflow and Signaling Pathway

To demonstrate the type of visualizations that can be provided once the specific "2B-(SP)" probe is identified, below are generic examples of a typical experimental workflow for evaluating a fluorescent probe and a hypothetical signaling pathway.

Example Experimental Workflow

Caption: Generalized experimental workflow for the synthesis, characterization, and application of a fluorescent probe.

Hypothetical Signaling Pathway

Unraveling the Expression and Signaling of the Substance P/Neurokinin-1 Receptor System in Diverse Cell Types

An In-depth Technical Guide for Researchers and Drug Development Professionals

Initial Interpretation of "2B-(SP)": The term "2B-(SP)" does not correspond to a standard molecular nomenclature. Based on common abbreviations in biological research, it is highly probable that "(SP)" refers to Substance P , a prominent neuropeptide from the tachykinin family. Consequently, this guide will focus on the expression and function of its primary receptor, the Neurokinin-1 Receptor (NK1R) , also known as Tachykinin Receptor 1 (TACR1). The "2B" portion of the query remains ambiguous and may refer to a specific experimental context or be a typographical error. This document proceeds under the assumption that the core interest lies in the Substance P/NK1R system.

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1][2][3] Its biological effects, which include the transmission of pain signals, modulation of emotional states, and involvement in inflammatory processes, are primarily mediated through its high-affinity binding to the Neurokinin-1 Receptor (NK1R).[2][4] NK1R is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events.[1][5] Understanding the expression patterns of NK1R across various cell types and the intricacies of its signaling pathways is paramount for the development of novel therapeutics targeting a wide array of pathologies, including chronic pain, inflammation, mood disorders, and certain cancers.[1][6][7]

Quantitative Expression of Neurokinin-1 Receptor (NK1R) in Different Cell Types

The Neurokinin-1 Receptor is widely distributed throughout the body, with its expression levels varying significantly among different cell and tissue types.[1] This differential expression is a key determinant of the physiological and pathological actions of Substance P.

| Cell/Tissue Type | Expression Level/Details | References |

| Central Nervous System | ||

| Neurons | Expressed in a minority of neurons (5-7%) in specific CNS regions, including the brainstem, amygdala, and hypothalamus.[2] | [2] |

| Glial Cells | Present in glial cells. | [3] |

| Peripheral Nervous System | Found on neurons in the peripheral nervous system. | [1][2] |

| Immune System | ||

| Monocytes and B cells | Upregulated expression in patients with allergic rhinitis and asthma. | [6] |

| Various Immune Cells | Found on different types of immune cells, playing a role in inflammation. | [1] |

| Other Tissues | ||

| Vascular Endothelial Cells | Present on endothelial cells, involved in vasodilation.[1][3] | [1][3] |

| Smooth Muscle | Found in the gastrointestinal, respiratory, and urinary tracts.[1][5] | [1][5] |

| Gastrointestinal Tract | Widely distributed. | [1] |

| Pulmonary Tissue | Expressed in lung tissue. | [1] |

| Keratinocytes | TGF-beta1 down-regulates the gene expression of the full-length variant of NK-1 R in human keratocytes. | [6] |

| Cancer Cells | Increased expression in malignant cells, including breast cancer, neuroblastoma, glioma, pancreatic cancer, cervical cancer, and non-small cell lung cancer.[5][6] | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NK1R expression and function. Below are summaries of common experimental protocols.

Immunohistochemistry (IHC) for NK1R Detection in Tissues

-

Tissue Preparation:

-

Fix tissue samples in 4% paraformaldehyde overnight at 4°C.

-

Cryoprotect by incubating in a 30% sucrose solution until the tissue sinks.

-

Embed in Optimal Cutting Temperature (OCT) compound and freeze.

-

Section the tissue at 10-20 µm using a cryostat and mount on charged slides.

-

-

Immunostaining:

-

Wash sections with phosphate-buffered saline (PBS).

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Block non-specific binding with a solution containing normal serum (e.g., goat serum) and a detergent like Triton X-100 for 1 hour.

-

Incubate with a primary antibody specific for NK1R overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Wash with PBS and mount with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging:

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Western Blotting for NK1R Quantification in Cell Lysates

-

Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer containing protease inhibitors.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate with a primary antibody against NK1R overnight at 4°C.

-

Wash with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Calcium Imaging for Functional Analysis of NK1R Activation

-

Cell Preparation:

-

Plate cells expressing NK1R on glass-bottom dishes.

-

Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

-

Stimulation and Imaging:

-

Wash cells to remove excess dye.

-

Acquire baseline fluorescence images using a fluorescence microscope equipped with a live-cell imaging system.

-

Stimulate the cells with Substance P.

-

Record the changes in intracellular calcium concentration by capturing images at regular intervals.

-

-

Data Analysis:

-

Quantify the fluorescence intensity over time to measure the calcium response.

-

Signaling Pathways of the Substance P/NK1R System

Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily Gαq/11.[5] This initiates a cascade of downstream signaling events.

Caption: Substance P/NK1R Signaling Pathway.

Workflow for Investigating NK1R Expression and Function

The investigation of the Substance P/NK1R system typically follows a multi-step experimental workflow.

Caption: Experimental Workflow for NK1R Research.

Conclusion

The Substance P/Neurokinin-1 Receptor system is a critical signaling axis involved in a multitude of physiological and pathophysiological processes. Its widespread but differential expression across a vast array of cell types underscores its importance as a therapeutic target. A thorough understanding of NK1R expression, coupled with detailed knowledge of its signaling pathways and robust experimental methodologies, is essential for the continued development of novel drugs aimed at modulating this complex system for the treatment of human diseases.

References

- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P - Wikipedia [en.wikipedia.org]

- 4. apexbt.com [apexbt.com]

- 5. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. TACR1 tachykinin receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on 5-HT2B Receptor Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on modulators of the 5-hydroxytryptamine 2B (5-HT2B) receptor, a critical target in contemporary drug discovery. The initial query for "2B-(SP) derivatives" did not correspond to a recognized chemical classification; this document focuses on the well-established and therapeutically relevant field of 5-HT2B receptor pharmacology, which is the most likely subject of interest for the intended audience.

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that is widely expressed in the central and peripheral nervous systems, as well as in various tissues including the cardiovascular system, gastrointestinal tract, liver, and kidneys.[1][2] Its involvement in a range of physiological and pathological processes has made it a subject of intense investigation. While historically considered an "anti-target" due to the association of agonist activity with cardiac valvulopathy, there is a growing body of evidence supporting the therapeutic potential of 5-HT2B receptor antagonists for various conditions.[2][3]

Core Signaling Pathways

Activation of the 5-HT2B receptor primarily occurs through the canonical Gq/11 protein signaling pathway.[2][4] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[4] These second messengers, in turn, trigger an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[4][5] The 5-HT2B receptor can also recruit β-arrestin2, leading to downstream effector activation.[5]

Quantitative Data on 5-HT2B Receptor Ligands

The following tables summarize the binding affinities and functional potencies of selected 5-HT2B receptor agonists and antagonists. This data is crucial for understanding the structure-activity relationships (SAR) and selectivity profiles of these compounds.

Table 1: 5-HT2B Receptor Agonists - Quantitative Data

| Compound | Receptor Affinity (Ki, nM) | Functional Potency (EC50, nM) | Notes |

|---|---|---|---|

| Serotonin (5-HT) | - | 2.9[6] | Endogenous ligand |

| Methylergonovine | - | 31[5] | Potent agonist, metabolite of methysergide[5] |

| Ergotamine | - | - | Implicated in cardiac valvulopathy[7] |

| 5-MeO-DALT | High affinity at 5-HT2B[8] | Full agonist at low nM concentrations[8] | A psychoactive tryptamine derivative[8] |

Table 2: 5-HT2B Receptor Antagonists - Quantitative Data

| Compound | Receptor Affinity (Ki, nM) | Functional Potency (IC50, nM) | Selectivity Notes |

|---|---|---|---|

| SB-204741 | 7.95 (pKi)[2] | 70[6] | >135-fold selective over 5-HT2C[2] |

| Ritanserin | - | 17[6] | Also a potent 5-HT2A antagonist[9] |

| Methysergide | - | 1.4[6] | Antagonist, but its metabolite is an agonist[5] |

| Metergoline | - | 4.5[6] | Non-selective ergot derivative |

| Ketanserin | - | 1700[6] | Weakly blocks 5-HT2B, potent at 5-HT2A[10] |

| Compound 19c | - | 1.09[11] | A novel peripheral antagonist for liver fibrosis[11] |

| MRS8209 | 4.27[12] | - | 724-fold functionally selective vs 5-HT2C[12] |

Experimental Protocols

The characterization of 5-HT2B receptor modulators relies on a suite of standardized in vitro assays. Below are the methodologies for key experiments.

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2B receptor.

-

Methodology:

-

Source: Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2B receptor are used.[13]

-

Radioligand: A radiolabeled ligand with high affinity for the 5-HT2B receptor (e.g., [3H]-LSD or a specific radiolabeled antagonist) is used.

-

Procedure: The cell membranes are incubated with the radioligand and varying concentrations of the test compound.[8]

-

Detection: The reaction is terminated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.[13]

-

Analysis: Competition binding curves are generated, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.[8]

-

2. Inositol Phosphate (IP1) Accumulation Assay

-

Objective: To measure the functional activity (agonist or antagonist) of a compound through the Gq pathway.

-

Methodology:

-

Cell Line: Human recombinant 5-HT2B receptor stably expressed in CHO-K1 cells.[6][14]

-

Procedure (Agonist Mode): Cells are incubated with the test compound for a defined period (e.g., 30 minutes at 37°C).[6]

-

Procedure (Antagonist Mode): Cells are pre-incubated with the test compound before the addition of a known 5-HT2B agonist (e.g., 20 nM serotonin).[6]

-

Detection: The accumulation of IP1, a stable downstream metabolite of IP3, is measured using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET.[6][14]

-

Analysis: For agonists, an EC50 value is determined from the dose-response curve. For antagonists, an IC50 value is calculated based on the inhibition of the agonist-induced response.[6]

-

3. Calcium Flux Assay

-

Objective: To measure rapid, transient signaling events following receptor activation.

-

Methodology:

-

Cell Line: Similar to the IP1 assay, CHO-K1 cells expressing the 5-HT2B receptor are used.

-

Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. The test compound (for agonist testing) or the test compound followed by an agonist (for antagonist testing) is added.

-

Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a plate reader.

-

Analysis: The potency of agonists (EC50) is determined from dose-response curves. The kinetics of the response can also be analyzed, which is particularly important for compounds like ergot derivatives that show slow association and dissociation rates.[7]

-

Synthesis of 5-HT2B Receptor Antagonists

The development of selective 5-HT2B antagonists is an active area of research. A general approach to synthesizing novel antagonists often involves modifying existing scaffolds known to interact with serotonin receptors. For instance, a series of conformationally constrained butyrophenones has been synthesized and tested for antagonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[10] Another approach involves the repurposing of rigidified nucleoside derivatives, such as (N)-methanocarba-adenosines, which have shown high potency and selectivity for the 5-HT2B receptor.[12] The synthesis of 5-substituted-N,N-diallyltryptamines involves the acylation of 5-substituted-indoles with oxalyl chloride, followed by reaction with N,N-diallylamine and subsequent reduction.[8]

Conclusion and Future Directions

The 5-HT2B receptor remains a challenging but promising target for drug discovery. The foundational research outlined in this guide highlights the critical importance of understanding its complex signaling mechanisms and the potential for developing selective antagonists. Future research will likely focus on elucidating the structural basis for ligand recognition and biased agonism, which could pave the way for the design of safer and more effective therapeutics for conditions such as pulmonary arterial hypertension, liver fibrosis, and various gastrointestinal disorders.[2][11][15] The continued development of highly selective ligands is essential for dissecting the physiological roles of the 5-HT2B receptor and validating its therapeutic potential.

References

- 1. What are 5-HT2B receptor agonists and how do they work? [synapse.patsnap.com]

- 2. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. Kinetics of 5-HT2B receptor signaling: profound agonist-dependent effects on signaling onset and duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shulginresearch.net [shulginresearch.net]

- 9. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Evaluation of Peripheral 5HT2B Antagonists for Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4'-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2B-(SP) as a Key Substrate for Interrogating the Therapeutic Potential of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glycogen Synthase Kinase-3 (GSK-3) is a proline-directed serine-threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including neurodegenerative diseases, bipolar disorder, and cancer. This makes GSK-3 a compelling target for therapeutic intervention. The development of selective GSK-3 inhibitors requires robust and reliable methods for quantifying enzyme activity. This technical guide details the use of 2B-(SP), a highly selective eIF2B-based phosphopeptide substrate, for the accurate assessment of GSK-3 activity. We provide an overview of the GSK-3 signaling pathway, detailed experimental protocols for kinase assays utilizing 2B-(SP), and quantitative data on its phosphorylation. This document serves as a comprehensive resource for researchers employing 2B-(SP) in the discovery and characterization of novel GSK-3 inhibitors.

Introduction to GSK-3 as a Therapeutic Target

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active enzyme that is regulated by inhibitory phosphorylation. It exists as two isoforms, GSK-3α and GSK-3β, which are key components of numerous signaling pathways, including the insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway. GSK-3's role as a master regulator of a wide array of cellular functions, from glycogen metabolism to gene transcription and apoptosis, positions it as a critical node in cellular signaling.

The aberrant activity of GSK-3 has been associated with the pathogenesis of several diseases. In Alzheimer's disease, GSK-3 is known to hyperphosphorylate the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles.[1] Its inhibition has been explored as a therapeutic strategy for bipolar disorder, as exemplified by the mood-stabilizing effects of lithium, a known GSK-3 inhibitor.[2] Furthermore, the involvement of GSK-3 in cell proliferation and survival has made it a target of interest in oncology. The development of specific inhibitors for GSK-3 is an active area of research, necessitating precise tools for measuring its kinase activity.

2B-(SP): A Selective Substrate for GSK-3

2B-(SP) is a synthetic peptide derived from the eukaryotic initiation factor 2B (eIF2B), a natural substrate of GSK-3. It is designed to be a highly specific substrate for both GSK-3α and GSK-3β isoforms, making it an ideal tool for in vitro kinase assays.[3] The phosphorylation of 2B-(SP) by GSK-3 can be readily quantified, providing a direct measure of the enzyme's activity. This specificity is crucial for high-throughput screening of potential GSK-3 inhibitors and for detailed kinetic studies of lead compounds.

Quantitative Analysis of 2B-(SP) Phosphorylation

The phosphorylation of 2B-(SP) by GSK-3β is dose-dependent. The utility of 2B-(SP) as a substrate is demonstrated by the direct correlation between the amount of active GSK-3β and the extent of 2B-(SP) phosphorylation. This relationship allows for the sensitive detection of changes in GSK-3 activity.

Table 1: Dose-Dependent Phosphorylation of 2B-(SP) by Recombinant GSK-3β

| Recombinant GSK-3β (ng) | Percent 2B-(SP) Phosphorylation (Mean ± SEM) |

| 0 | 0% |

| 1.25 | ~20% |

| 2.5 | ~40% |

| 5.0 | ~70% |

| 6.25 | ~80% |

| Data derived from a study utilizing a mass spectrometry-based assay to measure the phosphorylation of 125 ng of 2B-(SP) peptide.[2] |

Furthermore, 2B-(SP) can be effectively used to assess the potency of GSK-3 inhibitors. Lithium chloride (LiCl), a well-established GSK-3 inhibitor, demonstrates a dose-dependent inhibition of 2B-(SP) phosphorylation.

Table 2: Inhibition of GSK-3β-mediated 2B-(SP) Phosphorylation by Lithium Chloride

| LiCl Concentration (mM) | Percent 2B-(SP) Phosphorylation (Mean) |

| 0 | 100% |

| 10 | ~80% |

| 20 | ~50% |

| 30 | ~30% |

| 40 | ~15% |

| 50 | 6.64% |

| Data reflects kinase assays performed with 125 ng of 2B-(SP) peptide and 6.25 ng of recombinant GSK-3β.[2] In contrast, NaCl showed no inhibitory effect on GSK-3β activity.[2] |

Experimental Protocols

Two primary methods for quantifying the phosphorylation of 2B-(SP) are the modern mass spectrometry-based assay and the traditional radiolabeled kinase assay.

Mass Spectrometry-Based Kinase Assay (SELDI-TOF-MS)

This method offers a non-radioactive and quantitative approach to measure GSK-3 activity by detecting the mass shift of the 2B-(SP) peptide upon phosphorylation.

Materials:

-

Recombinant GSK-3β

-

2B-(SP) peptide substrate

-

Kinase assay buffer (e.g., 25 mM Tris pH 7.5, 1 mM DTT, 10 mM MgCl₂)

-

ATP

-

Test inhibitor (e.g., LiCl) or vehicle control

-

SELDI-TOF Mass Spectrometer

-

Pre-activated surface chips

Procedure:

-

Prepare kinase reactions by combining recombinant GSK-3β, 2B-(SP) peptide, and kinase assay buffer.

-

For inhibitor studies, add increasing concentrations of the test compound (e.g., LiCl) or a control salt (e.g., NaCl).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a denaturing solution).

-

Spot the reaction mixture onto the pre-activated surface chips.

-

Allow the spots to air dry.

-

Wash the chips to remove unbound material.

-

Add a suitable matrix (e.g., sinapinic acid) and allow it to co-crystallize with the peptide.

-

Analyze the chips using a SELDI-TOF mass spectrometer to detect the mass-to-charge (m/z) ratio of the peptides. The unphosphorylated 2B-(SP) has a specific m/z, and the phosphorylated form will have an increased m/z corresponding to the addition of a phosphate group (80 Da).[2]

-

Quantify the percent phosphorylation by calculating the ratio of the phosphorylated peak intensity to the total signal intensity of both phosphorylated and non-phosphorylated peaks.[2]

Radiolabeled Kinase Assay

This traditional method relies on the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into the 2B-(SP) substrate.

Materials:

-

Recombinant GSK-3β

-

2B-(SP) peptide substrate

-

Kinase assay buffer

-

[γ-³²P]ATP

-

Test inhibitor or vehicle control

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Set up kinase reactions containing recombinant GSK-3β, 2B-(SP) peptide, and kinase assay buffer.

-

Add the test inhibitor or vehicle control.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[4]

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

The amount of radioactivity is directly proportional to the GSK-3 activity.

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the context and application of 2B-(SP), the following diagrams are provided.

References

The Crucial Role of eIF2B in Translational Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eukaryotic initiation factor 2B (eIF2B) is a master regulator of protein synthesis, acting as the guanine nucleotide exchange factor (GEF) for its substrate, eIF2. This intricate molecular machinery is central to cellular homeostasis and stress responses. Dysregulation of eIF2B activity is implicated in a range of pathologies, including neurodegenerative diseases and certain cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the interaction of eIF2B with its target proteins, the signaling pathways that govern its activity, and detailed experimental protocols for its study.

The eIF2B-eIF2 Axis: Core of Translational Regulation

The primary function of eIF2B is to catalyze the exchange of GDP for GTP on the eIF2 complex. The eIF2-GTP complex is essential for delivering the initiator methionyl-tRNA (Met-tRNAi) to the 40S ribosomal subunit, a critical step in the initiation of protein synthesis. Following start codon recognition, GTP is hydrolyzed to GDP, and the inactive eIF2-GDP complex is released from the ribosome. eIF2B is then required to recycle eIF2-GDP back to its active GTP-bound state.

eIF2B is a large, heterodecameric complex composed of five distinct subunits (α, β, γ, δ, and ε), with the γ and ε subunits forming the catalytic core. The α, β, and δ subunits constitute a regulatory subcomplex.

The Integrated Stress Response (ISR): The Primary Signaling Pathway Regulating eIF2B

The activity of eIF2B is predominantly regulated by the Integrated Stress Response (ISR), a conserved signaling network that cells activate in response to a variety of stress conditions.[1][2] A key event in the ISR is the phosphorylation of the α subunit of eIF2 (eIF2α) at serine 51.[1][3] This phosphorylation is carried out by one of four stress-sensing kinases:

-

PKR (Protein Kinase R): Activated by double-stranded RNA, often indicative of viral infection.

-

PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by the accumulation of unfolded proteins in the endoplasmic reticulum.

-

GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation.

-

HRI (Heme-Regulated Inhibitor): Activated by heme deficiency in erythroid precursors.

Phosphorylated eIF2-GDP [eIF2(α-P)-GDP] acts as a competitive inhibitor of eIF2B.[1][4][5] By binding tightly to the regulatory subcomplex of eIF2B, it prevents the exchange of GDP for GTP, thereby halting global protein synthesis to conserve resources and initiate a transcriptional program to resolve the stress.

Other Regulatory Mechanisms

While the ISR is the primary regulatory pathway, other signaling cascades can also modulate eIF2B activity. For instance, signaling through the PI3K-PKB/Akt pathway in response to insulin and growth factors can lead to the inhibitory phosphorylation of Glycogen Synthase Kinase 3 (GSK3).[6] Since GSK3 can phosphorylate the ε-subunit of eIF2B and inhibit its activity, the inhibition of GSK3 by Akt provides a mechanism for growth factors to promote protein synthesis.[6]

Quantitative Data on eIF2B Interactions

The following table summarizes key quantitative parameters related to the interaction of eIF2B with its substrates and regulators.

| Interacting Molecules | Parameter | Value | Species | Reference |

| eIF2B : eIF2-GTP | KD | ~100 pM | General Eukaryotic | [1] |

| eIF2B : TC (eIF2-GTP-Met-tRNAi) | KD | ~1 nM | General Eukaryotic | [1] |

| eIF2 : GDP | Dissociation Rate | ~1 x 10-1 min-1 | S. cerevisiae | [1] |

| eIF2B WT decamer | t1/2 (BODIPY-FL-GDP exchange) | 9.28 ± 0.96 min | Human | [7] |

| eIF2B + 250 nM eIF2-P | t1/2 (BODIPY-FL-GDP exchange) | 7.2 min | Human | [8] |

| ISRIB | EC50 (reversal of ISR) | 1.4 nM | Human K562 cells | [9] |

Note: KD (dissociation constant) is a measure of binding affinity; a lower KD indicates stronger binding. t1/2 represents the half-life of the reaction.

Experimental Protocols

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2. A common method utilizes a fluorescently labeled GDP analog, such as BODIPY-FL-GDP.[7][10]

Principle: eIF2 is pre-loaded with BODIPY-FL-GDP. The fluorescence of BODIPY-FL-GDP is quenched when it is bound to eIF2. Upon addition of eIF2B and an excess of unlabeled GDP, the fluorescent GDP is exchanged for the unlabeled nucleotide, leading to its release into the solution and a consequent increase in fluorescence. The rate of this fluorescence increase is proportional to the GEF activity of eIF2B.

Detailed Protocol:

-

Preparation of eIF2-BODIPY-FL-GDP:

-

Purified eIF2 is incubated with a molar excess of BODIPY-FL-GDP in a buffer containing MgCl2 at 30°C to allow for nucleotide loading.

-

Unbound fluorescent nucleotide is removed by gel filtration or dialysis.

-

-

GEF Reaction:

-

The GEF reaction is initiated by mixing the eIF2-BODIPY-FL-GDP complex with purified eIF2B or cell lysate containing eIF2B in a reaction buffer containing an excess of unlabeled GDP.

-

The reaction is carried out in a microplate reader capable of kinetic fluorescence measurements.

-

-

Data Acquisition and Analysis:

-

Fluorescence intensity is monitored over time.

-

The initial velocity of the reaction is determined from the linear phase of the fluorescence increase.

-

For kinetic analysis, the assay is performed with varying concentrations of eIF2 to determine KM and Vmax.[9]

-

Co-Immunoprecipitation (Co-IP) for eIF2B-eIF2 Interaction

Co-IP is used to study the in vivo or in vitro interaction between eIF2B and eIF2 (or phosphorylated eIF2).

Principle: An antibody specific to one of the proteins of interest (e.g., an eIF2B subunit) is used to pull down the entire protein complex from a cell lysate. The presence of the interacting protein (eIF2) in the immunoprecipitated complex is then detected by Western blotting.

Detailed Protocol:

-

Cell Lysis:

-

Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions. The buffer should contain protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.

-

The pre-cleared lysate is incubated with an antibody against a subunit of eIF2B (the "bait" protein).

-

Protein A/G beads are added to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

The beads are washed several times to remove non-specifically bound proteins.

-

The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with antibodies against both the bait protein (e.g., eIF2B subunit) and the putative interacting protein (e.g., eIF2α or phospho-eIF2α).

-

Conclusion

The intricate regulation of eIF2B activity through the Integrated Stress Response and other signaling pathways highlights its central role in maintaining cellular homeostasis. A thorough understanding of the molecular interactions governing eIF2B function is paramount for the development of novel therapeutic strategies targeting diseases associated with its dysregulation. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate the complex biology of this essential translation initiation factor.

References

- 1. eIF2B Mechanisms of Action and Regulation: A Thermodynamic View - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. A point mutation in the nucleotide exchange factor eIF2B constitutively activates the integrated stress response by allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. eIF2B conformation and assembly state regulate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2B-(SP) in Neuroscience Research

A Focused Look at Serotonin 2B Receptor Ligands

Note on Terminology: The specific compound "2B-(SP)" is not readily identifiable in current neuroscience literature. Based on the nomenclature, it is plausible that this refers to a ligand targeting the Serotonin 2B (5-HT2B) receptor , potentially with a structural or functional relationship to Substance P (SP) signaling pathways. This document will focus on the applications of selective ligands for the 5-HT2B receptor in neuroscience research, a field with growing interest in the receptor's role in various physiological and pathological processes.

The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is expressed in various regions of the central nervous system (CNS), including the frontal cortex, dorsal hypothalamus, and medial amygdala.[1] Its involvement in the regulation of neurotransmitter systems like serotonin and dopamine has made it a target for investigating and potentially treating a range of neurological and psychiatric disorders.

I. Applications in Neuroscience Research

Ligands targeting the 5-HT2B receptor are valuable tools for elucidating its role in:

-

Mood Disorders: Antagonists of the 5-HT2B receptor are being investigated for their potential antidepressant effects. Blockade of these receptors may enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs).[2]

-

Neurodegenerative Diseases: The 5-HT2B receptor is considered a pharmacological target for CNS disorders such as Alzheimer's and Parkinson's disease.[3]

-

Drug Addiction and Reward Pathways: Studies have implicated the 5-HT2B receptor in the mesoaccumbens dopamine pathway in modulating responses to drugs of abuse like cocaine.[2]

-

Pain Perception: Substance P is a key neuropeptide in the transmission of pain signals.[4] While a direct, widely-documented ligand named "2B-(SP)" that links 5-HT2B and Substance P is not apparent, the anatomical co-localization and functional overlap of serotonergic and peptidergic systems in pain pathways suggest potential for synergistic or antagonistic interactions that can be explored with selective 5-HT2B ligands.

-